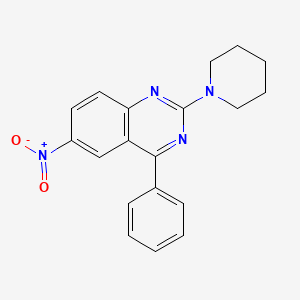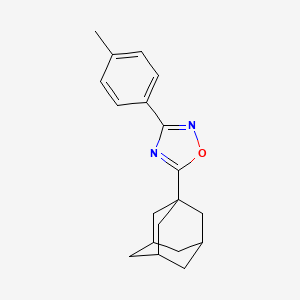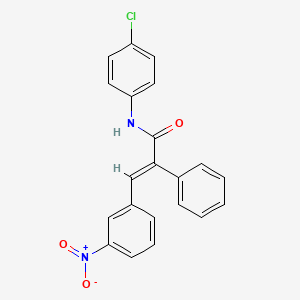
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a quinazoline derivative, which is a class of heterocyclic compounds that have been extensively studied for their biological activities.
作用机制
The mechanism of action of 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the regulation of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to reduce inflammation in the brain, protect neurons from oxidative stress, and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline is its potential as a multi-targeted agent. It has been shown to modulate various signaling pathways in the cells, which makes it a promising candidate for the treatment of various diseases. Additionally, it has been demonstrated to have low toxicity and good bioavailability.
However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to evaluate its biological effects.
未来方向
There are several future directions for the research on 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Furthermore, there is a need for more preclinical and clinical studies to evaluate its potential as a therapeutic agent for various diseases. In particular, its potential as a treatment for neurodegenerative diseases and cancer should be further investigated. Finally, the development of new formulations and delivery systems to improve its solubility and bioavailability could enhance its therapeutic potential.
合成方法
The synthesis of 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline involves the reaction of 4-phenyl-2-(1-piperidinyl)quinazoline with nitric acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been investigated for its anti-inflammatory and anti-microbial properties.
In the field of neuroscience, 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Furthermore, it has been evaluated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
6-nitro-4-phenyl-2-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-23(25)15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)21-19(20-17)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIBORCCDHDQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-4-phenyl-2-piperidin-1-ylquinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)



![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)